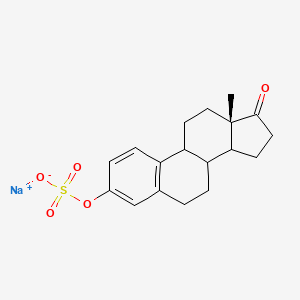

Estrone 3-sulfate sodium salt

Description

Contextualization within Steroid Hormone Conjugation and Deconjugation

Steroid hormone conjugation is a vital metabolic process that modifies steroid hormones, impacting their solubility, transport, and biological activity. One of the primary conjugation reactions is sulfation, where a sulfate (B86663) group is added to the steroid molecule. This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). wikipedia.org Conversely, the removal of this sulfate group, a process called deconjugation or desulfation, is carried out by the enzyme steroid sulfatase (STS), also referred to as estrogen sulfatase. wikipedia.orgnih.gov

Estrone (B1671321) 3-sulfate (E1S) is a prime example of a sulfated steroid, formed by the action of estrogen sulfotransferases (ESTs), such as SULT1E1, on estrone. wikipedia.orgwikipedia.org This sulfoconjugation renders the estrone molecule more water-soluble and hydrophilic, preventing it from passively diffusing across cell membranes. wikipedia.org The biological activity of E1S is minimal, with less than 1% of the relative binding affinity for estrogen receptors (ERα and ERβ) compared to the potent estrogen, estradiol (B170435). wikipedia.org However, its significance lies in its ability to be converted back to the biologically active estrone by STS. wikipedia.org This dynamic equilibrium between sulfation and desulfation plays a critical role in regulating local estrogen concentrations in various tissues. wikipedia.orgnih.gov

The active sites of the enzymes responsible for these transformations are located within the lumen of the endoplasmic reticulum (ER). nih.gov Consequently, substrates like E1S must be transported across the ER membrane to be hydrolyzed by STS. nih.govuzh.ch This transport is not a passive process and necessitates specific carrier systems. nih.govuzh.ch

Academic Significance of Estrone 3-Sulfate Sodium Salt as a Precursor and Circulating Metabolite

Estrone 3-sulfate is the most abundant circulating estrogen in the human body, particularly after menopause. sigmaaldrich.comfrontiersin.org Its plasma concentrations are significantly higher, by about 5 to 10 times, than those of unconjugated estrogens like estrone and estradiol. plos.org This high concentration establishes E1S as a crucial and long-lasting reservoir for the production of more potent estrogens. wikipedia.org

The conversion of E1S back to estrone via steroid sulfatase is a key step in the "sulfatase pathway." plos.org Once desulfated, estrone can be further converted to the highly potent estrogen, estradiol, by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). wikipedia.orgplos.org This intracellular production of estradiol from the E1S pool is particularly significant in hormone-dependent tissues, such as the breast, where local estrogen concentrations can be substantially higher than in the plasma. plos.orgaacrjournals.org The activity of sulfatase in breast cancer tissues has been reported to be significantly higher than that of aromatase, another enzyme involved in estrogen synthesis. plos.org

Due to its high hydrophilicity, E1S cannot freely cross cell membranes and relies on active transport mechanisms. nih.gov This transport is mediated by a family of organic anion-transporting polypeptides (OATPs) and the sodium-dependent organic anion transporter (SOAT). wikipedia.orgfrontiersin.org Several OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1, and OATP4A1, have been identified as transporters of E1S into cells. wikipedia.orgnih.gov The expression of these transporters in a tissue-specific manner regulates the uptake of E1S and its subsequent conversion to active estrogens. wikipedia.orgnih.gov

| Parameter | Value | Unit |

|---|---|---|

| Km | 7.6 | µM |

| Vmax | 172 | pmol/mg of protein/min |

Data derived from a study on human breast cancer-derived T-47D cells, which demonstrates a single saturable transport component for estrone-3-sulfate. nih.gov

Overview of Research Paradigms and Methodological Approaches

The study of this compound primarily falls within the positivist research paradigm . researcher.lifejaistonline.org This paradigm assumes an objective reality that can be measured and understood through empirical data and quantitative methods. researcher.life Research in this area focuses on generating and testing hypotheses, such as the role of specific transporters in E1S uptake or the kinetics of its metabolism, through controlled experiments and statistical analysis. researcher.lifejumedicine.com

Methodological approaches to investigate E1S are diverse and can be categorized as follows:

In Vitro Models:

Cell Culture Systems: Hormone-dependent breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75) and hormone-independent lines (e.g., MDA-MB-231) are widely used to study E1S transport and metabolism. plos.orgnih.govnih.gov Researchers can transfect cells with specific transporter genes (e.g., OATPs, SOAT) to elucidate their function in E1S uptake. frontiersin.orgnih.govfda.gov

Isolated Membrane Vesicles: Vesicles isolated from the endoplasmic reticulum (ER) of tissues like the liver are used to study the transport of E1S across the ER membrane. nih.govuzh.ch

In Vivo Models:

Animal Models: Murine models with hormone-dependent or -independent breast cancer xenografts are employed to investigate the biodistribution and tumor targeting potential of E1S. plos.org Studies in normal male subjects using single injections or constant infusions of labeled E1S have been conducted to understand its metabolism and conversion to other estrogens. oup.com

Analytical Techniques:

Immunoassays: Techniques like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescent microparticle immunoassay (CMIA) have been used to measure E1S concentrations in biological samples. uliege.be However, these methods can sometimes lack specificity. uliege.be

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and quantification of E1S and its metabolites. uliege.beresearchgate.netpubcompare.ai Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for determining E1S levels in various matrices, including urine and cell lysates. fda.govnih.govfda.gov This method can achieve a low level of quantitation, making it suitable for detecting the low concentrations often found in biological samples. nih.gov

| Parameter | Value |

|---|---|

| Linearity Range | 3-150 nM |

| Accuracy (Surrogate Matrix) | 104.8 ± 1.7% |

| Precision (Surrogate Matrix) | <7% |

| Accuracy (Cell-Lysate Matrix) | 106.5 ± 1% |

| Precision (Cell-Lysate Matrix) | <5% |

Data from a study validating an LC-MS/MS method for quantifying estrone-3-sulfate for in vitro uptake assays. fda.govfda.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

12126-59-9; 438-67-5 |

|---|---|

Molecular Formula |

C18H21NaO5S |

Molecular Weight |

372.41 |

IUPAC Name |

sodium;[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14?,15?,16?,18-;/m0./s1 |

InChI Key |

VUCAHVBMSFIGAI-TWCWWGPMSA-M |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |

solubility |

not available |

Origin of Product |

United States |

Ii. Biosynthesis and Metabolic Dynamics of Estrone 3 Sulfate Sodium Salt

Enzymatic Formation of Estrone (B1671321) 3-Sulfate Sodium Salt: Sulfation Pathways

The conversion of estrone to estrone 3-sulfate is a crucial step in regulating estrogen activity. This process, known as sulfation, is catalyzed by a family of enzymes called sulfotransferases (SULTs). oup.com These cytosolic enzymes facilitate the transfer of a sulfonate group from a universal donor molecule to the estrogen, rendering it more water-soluble and biologically inactive. oup.comoup.com

Role of Estrogen Sulfotransferases (SULTs) in Conjugation

Several SULT isoenzymes are capable of sulfating estrogens, with overlapping substrate specificities. oup.com The primary enzymes involved in this process are SULT1A1, SULT1E1, and SULT2A1. oup.comnih.gov While all three can act on estrone, their affinities for the substrate vary. oup.com Estrogen sulfotransferase activity is present in numerous human tissues, including the liver, small intestine, kidney, placenta, uterus, adrenal glands, and breast. oup.com The high level of SULT activity in the liver is a major contributor to the substantial circulating pool of estrone 3-sulfate. oup.com

Among the sulfotransferases, SULT1E1, also known as estrogen sulfotransferase, demonstrates a particularly high affinity for estrogens, including estrone, at physiological concentrations. nih.govnih.govmdpi.com This high affinity suggests that SULT1E1 is a primary player in the endogenous sulfation of estrogens. oup.com Its efficiency in catalyzing the sulfation of estrone and estradiol (B170435) likely accounts for the large circulating reservoir of estrogen sulfates. oup.comnih.gov The enzyme is expressed in various tissues, including the liver, endometrium, and mammary gland. eur.nl Research has shown that SULT1E1 can be inhibited by certain hydroxylated metabolites of polyhalogenated aromatic hydrocarbons. eur.nl

| Substrate | Km (nM) |

| Estradiol (E2) | ~4-5 |

| Estrone (E1) | High Affinity (nanomolar range) |

| Ethinylestradiol (EE2) | High Affinity (nanomolar range) |

| Dehydroepiandrosterone (B1670201) (DHEA) | Lower Affinity |

| Pregnenolone | Lower Affinity |

| Data sourced from multiple studies. mdpi.comeur.nlpnas.org |

Cofactor Requirements for Sulfation: 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS)

The enzymatic sulfation of estrone is critically dependent on a universal sulfate (B86663) donor molecule: 3'-phosphoadenosine 5'-phosphosulfate (PAPS). oup.comtaylorandfrancis.comresearchgate.netpubcompare.aiacs.org SULT enzymes catalyze the transfer of the sulfonate group from PAPS to the hydroxyl group of the estrogen. oup.comnih.gov PAPS is synthesized in the body from ATP and sulfate, a process catalyzed by PAPS synthase enzymes (PAPSS1 and PAPSS2). researchgate.netwikipedia.org The availability of PAPS can be a rate-limiting factor for sulfation reactions. taylorandfrancis.com

Regulation of Sulfotransferase Expression and Activity

The expression and activity of sulfotransferases are subject to complex regulation by various factors. Several nuclear receptors, including the constitutive androstane (B1237026) receptor, glucocorticoid receptor, and peroxisome proliferator-activated receptors, are involved in regulating the transcription of SULT genes. tandfonline.com For instance, the expression of human SULT2A1 is positively regulated by the retinoid-related orphan receptors RORα and RORγ. oup.com

Furthermore, exposure to certain xenobiotics, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) and dexamethasone (B1670325), can affect SULT expression through the aromatic hydrocarbon receptor and pregnane (B1235032) X receptor. tandfonline.com Oxidative stress has also been shown to influence the expression of SULT genes. tandfonline.com In diseased states, such as steatosis, diabetic cirrhosis, and alcoholic cirrhosis, sulfotransferase activity in the liver is generally decreased. nih.gov Specifically, SULT1E1 activity is reduced in both diabetic and alcoholic cirrhosis. nih.gov

Enzymatic Hydrolysis of Estrone 3-Sulfate Sodium Salt: Desulfation Pathways

The reactivation of the inactive estrone 3-sulfate to the biologically potent estrone is achieved through enzymatic hydrolysis, a process known as desulfation. nih.govresearchgate.net This crucial step is catalyzed by the enzyme steroid sulfatase (STS). nih.govresearchgate.net

Function and Mechanism of Steroid Sulfatase (STS) in Estrone Liberation

Steroid sulfatase (STS), also known as steryl-sulfatase, is a key enzyme in steroid metabolism that catalyzes the hydrolysis of various sulfated steroids, including estrone 3-sulfate. oup.comwikipedia.org By removing the sulfate group, STS converts estrone 3-sulfate back into estrone, which can then be further converted to the more potent estrogen, estradiol. nih.govoup.com This process of liberating active estrogens from their inactive sulfated precursors is a vital component of what is termed "intracrinology," where tissues locally produce active hormones. nih.gov

STS is widely distributed throughout the body and is found in the endoplasmic reticulum as a homodimer. oup.comwikipedia.org The enzyme is responsible for the hydrolysis of not only estrone sulfate but also dehydroepiandrosterone sulfate (DHEAS). oup.com Studies have shown that STS is expressed in various tissues, including hormone-dependent tumors of the breast and endometrium. oup.com The hydrolysis of estrone sulfate by STS follows Michaelis-Menten kinetics, with apparent Km values for estrone sulfate reported to be in the micromolar range in various cell types. oup.comnih.govnih.gov For example, in MCF-7 human breast cancer cells, the apparent Km of estrone sulfate for the sulfatase was approximately 6.3 µM. oup.comnih.gov

| Cell Line/Tissue | Apparent Km (µM) |

| MCF-7 Human Breast Cancer Cells | ~6.3 |

| Squamous Vaginal Carcinoma Cells | 5 |

| Ovarian Carcinoma Cells | 5 |

| Data compiled from various research articles. oup.comnih.govnih.gov |

The balance between the activities of estrogen sulfotransferases (like SULT1E1) and steroid sulfatase (STS) is critical in regulating the levels of active estrogens within tissues. nih.govresearchgate.net An imbalance, such as high STS expression and low SULT1E1 expression, can lead to increased local concentrations of active estrogens, potentially stimulating cell proliferation in hormone-dependent cancers. nih.govresearchgate.net

Regulation of Steroid Sulfatase Activity and Expression

The activity and expression of steroid sulfatase (STS), the enzyme responsible for hydrolyzing estrone 3-sulfate into its active form, estrone, are subject to intricate regulation by a variety of signaling molecules. This control allows tissues to fine-tune local estrogen production in response to physiological cues. oup.commaayanlab.cloud

Research has identified several key regulators, including cytokines, growth factors, and steroids. oup.comoup.com For instance, in breast cancer cells, the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) have been shown to synergistically increase STS activity. oup.comoup.com Conversely, Interleukin-1 beta (IL-1β) has a suppressive effect, decreasing both STS activity and mRNA expression in human endometrial stromal cells. oup.comoup.com

Growth factors, which are often secreted by tumors, also play a role. Basic fibroblast growth factor (bFGF) and Insulin-like growth factor I (IGF-I) can increase STS activity in a dose- and time-dependent manner in breast cancer cell lines. oup.comoup.com

Furthermore, a significant regulatory interplay exists between glucocorticoids and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govportlandpress.com Glucocorticoids, such as dexamethasone, have been shown to inhibit STS activity and expression. nih.gov In contrast, NF-κB activators can increase STS expression. nih.govnih.gov This antagonistic relationship is similar to the regulation of proteins involved in inflammatory responses, suggesting a model where inflammation could increase STS levels, leading to higher local estrogen concentrations that, in turn, may modulate the inflammatory response. nih.govnih.govbioscientifica.com

Table 1: Factors Regulating Steroid Sulfatase (STS) Activity and Expression

| Regulator | Effect on STS | Cell/Tissue Context | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) & TNF-α | Increase Activity | Breast Cancer Cells | oup.comoup.com |

| Interleukin-1β (IL-1β) | Decrease Activity & mRNA Expression | Endometrial Stromal Cells, Vascular Smooth Muscle | oup.comoup.com |

| Basic Fibroblast Growth Factor (bFGF) | Increase Activity | Breast Cancer Cells (MCF-7, MDA-MB-231) | oup.comoup.com |

| Insulin-like Growth Factor I (IGF-I) | Increase Activity | Breast Cancer Cells (MCF-7, MDA-MB-231) | oup.comoup.com |

| Glucocorticoids (e.g., Dexamethasone) | Decrease Activity & Expression | Pre-osteoblastic Cells (MG-63) | nih.gov |

| NF-κB Activators (LPS, PMA) | Increase Expression | Pre-osteoblastic Cells (MG-63), Hepatocytes | nih.govnih.gov |

Intracrinology and Local Steroid Activation Mediated by STS

The concept of "intracrinology" describes the process where a tissue or cell synthesizes active hormones from circulating inactive precursors for its own use, without significant release into the bloodstream. nih.govhormonebalance.org Steroid sulfatase is a cornerstone of intracrinology, particularly in postmenopausal women where circulating estrogen levels are low, but concentrations of sulfated precursors like estrone 3-sulfate remain substantial. hormonebalance.orgnih.gov

In hormone-dependent tissues such as the breast and endometrium, STS facilitates the local production of estrogens, which can fuel the growth of hormone-sensitive cancers. nih.govnih.govjst.go.jp Estrone 3-sulfate is taken up from the circulation by specific transporters, such as organic anion transporting polypeptides (OATPs), into the cell. nih.gov Once inside, STS, a membrane-bound enzyme in the endoplasmic reticulum, hydrolyzes the sulfate group, releasing biologically active estrone. maayanlab.cloudfrontiersin.org This locally produced estrone can then be further converted to the more potent estradiol, which binds to estrogen receptors and stimulates cellular processes like proliferation. hormonebalance.orgjst.go.jp

This local steroid activation is critical in various physiological and pathological contexts. In the endometrium, STS expression and activity increase during decidualization, contributing to the necessary rise in local estrogen levels. nih.gov In breast cancer, the concentration of estradiol within tumors can be 10 to 40 times higher than in the serum of postmenopausal women, largely due to in-situ production via the sulfatase pathway. nih.gov This highlights the pivotal role of STS-mediated intracrinology in sustaining the growth of estrogen-dependent tumors. hormonebalance.orgjst.go.jp

Interconversion Dynamics with Other Estrogens and Steroid Metabolites

Once estrone 3-sulfate is desulfated, the resulting estrone enters a dynamic network of metabolic conversions, primarily leading to the formation of the most potent estrogen, estradiol, and being subject to inactivation pathways.

Conversion to Estrone (E1) and Estradiol (E2)

The primary and rate-limiting step in the activation of estrone 3-sulfate is its hydrolysis to estrone (E1) by steroid sulfatase (STS). oup.comjst.go.jp This reaction cleaves the sulfate ester bond, converting the inactive, water-soluble precursor into its biologically active, unconjugated form. frontiersin.org

Following its formation, estrone (E1) can be further metabolized to the more potent estrogen, estradiol (E2). This conversion is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) type 1, which reduces the 17-keto group of estrone to a 17β-hydroxyl group. oup.comjst.go.jp This final step is crucial as estradiol has a significantly higher binding affinity for the estrogen receptor and is considered the most biologically active estrogen. hormonebalance.orgjst.go.jp The presence of both STS and 17β-HSD in tissues like the breast and endometrium allows for the complete conversion of circulating estrone 3-sulfate into estradiol, thereby directly influencing local estrogenic activity. oup.comnih.gov

Comparative Metabolic Fluxes and Pathways

The local production of estradiol in peripheral tissues occurs primarily through two distinct metabolic routes: the "sulfatase pathway" and the "aromatase pathway". hormonebalance.orgnih.govnih.gov

The Sulfatase Pathway: This pathway utilizes circulating estrone 3-sulfate (E1S) as its primary substrate. STS hydrolyzes E1S to estrone (E1), which is then converted to estradiol (E2) by 17β-HSD type 1. nih.govfrontiersin.org

The Aromatase Pathway: This pathway synthesizes estrogens from androgen precursors. The enzyme aromatase converts androgens like androstenedione (B190577) and testosterone (B1683101) into estrone and estradiol, respectively. hormonebalance.orgfrontiersin.org

Quantitative evaluations have indicated that in certain tissues, particularly hormone-dependent breast tumors, the sulfatase pathway is a significantly more important source of local estradiol than the aromatase pathway. hormonebalance.orgspandidos-publications.com The circulating levels of E1S are 5 to 10 times higher than those of unconjugated estrogens, providing a vast reservoir for the sulfatase pathway. nih.gov Studies on cancerous endometrium have demonstrated that while androstenedione is metabolized to testosterone, it is not converted to estradiol, indicating a lack of significant aromatase pathway activity. In contrast, the same tissue readily metabolizes both E1S and E1 to E2, confirming the dominance of the sulfatase pathway for local estrogen formation in this context. frontiersin.org

Table 2: Comparison of Estrogen Synthesis Pathways in Peripheral Tissues

| Feature | Sulfatase Pathway | Aromatase Pathway |

|---|---|---|

| Primary Precursor | Estrone 3-sulfate (E1S) | Androgens (e.g., Androstenedione, Testosterone) |

| Key Enzyme | Steroid Sulfatase (STS) | Aromatase (CYP19A1) |

| Final Step to E2 | 17β-HSD Type 1 (E1 to E2) | 17β-HSD Type 1 (E1 to E2) or direct from Testosterone |

| Relative Importance in Breast Cancer | Considered the major pathway for local E2 production | Contributes, but often considered less significant than the sulfatase pathway |

| Relative Importance in Endometrial Cancer | Demonstrated as the primary pathway for E2 formation | Not the primary mechanism for E2 formation |

Iii. Cellular and Subcellular Transport Mechanisms of Estrone 3 Sulfate Sodium Salt

Intracellular Trafficking and Compartmentalization

Following transport across the plasma membrane, estrone (B1671321) 3-sulfate is subject to intracellular trafficking, moving between various subcellular compartments to reach sites of metabolism. This process is essential for its conversion into biologically active estrogens.

Transport across Endoplasmic Reticulum Membranes

A key destination for intracellular estrone 3-sulfate is the endoplasmic reticulum (ER). The enzyme steroid sulfatase (STS), which catalyzes the hydrolysis of estrone 3-sulfate to estrone, has its active site located within the lumen of the ER. nih.gov Therefore, estrone 3-sulfate must be transported from the cytoplasm across the ER membrane to be metabolized.

Studies using isolated smooth (SER) and rough (RER) endoplasmic reticulum vesicles have demonstrated the existence of a specific transport system for estrone 3-sulfate. nih.govnih.gov The uptake of estrone 3-sulfate into these vesicles is time-dependent, indicating a protein-mediated process rather than simple diffusion. nih.govnih.gov Research has shown that this transport is more efficient in the smooth ER compared to the rough ER. nih.govnih.gov

This ER transport mechanism appears to be distinct from those for other organic anions, such as estradiol-17β-glucuronide and taurocholate, suggesting the involvement of a specific, yet to be fully identified, transporter. nih.govnih.gov Inhibition of steroid sulfatase activity leads to a decrease in the uptake of estrone 3-sulfate into ER vesicles, implying a close functional coupling between transport and metabolism. nih.govnih.gov

Contribution to Intracellular Steroid Reservoirs and Pools

Circulating estrone 3-sulfate is present at much higher concentrations than unconjugated estrogens and serves as a large, stable reservoir for the formation of active hormones in target tissues. wikipedia.orgnih.gov Once transported into the cell and subsequently into the ER lumen, it is hydrolyzed to estrone. This newly formed estrone can then be converted to the more potent estrogen, estradiol (B170435), by 17β-hydroxysteroid dehydrogenases. wikipedia.orgnih.gov

This intracellular conversion process, fueled by the uptake of estrone 3-sulfate, is a crucial component of the "sulfatase pathway". nih.gov It allows tissues, particularly hormone-dependent tissues like the breast and endometrium, to locally generate active estrogens, thereby contributing significantly to the intracellular steroid pool. nih.govnih.govfrontiersin.org The active import of estrone 3-sulfate is therefore a critical step that supplies the precursor for the intracrine production of hormones that can stimulate cell proliferation and other estrogen-dependent processes. fujita-hu.ac.jpnih.govfrontiersin.org

Iv. Enzymatic Interactions and Inhibitor Research of Estrone 3 Sulfate Sodium Salt

Steroid Sulfatase (STS) Inhibition Studies

Steroid sulfatase (STS) is a critical enzyme that removes the sulfate (B86663) group from estrone (B1671321) 3-sulfate, converting the biologically inactive steroid precursor into hormonally active estrone. oup.comnih.gov This conversion is a pivotal step in the local production of estrogens within tissues, which can fuel the growth of hormone-dependent cancers. oup.combenthamdirect.com Consequently, the development of potent STS inhibitors has become a significant area of pharmaceutical research. benthamdirect.comnih.gov

The quest for effective STS inhibitors led to the development of compounds based on a sulfamate (B1201201) moiety, which acts as an effective mimic of the natural sulfate group. oup.comnih.gov These inhibitors are broadly categorized into steroidal and non-steroidal agents.

The archetypal steroidal inhibitor is Estrone-3-O-sulfamate (EMATE) , which was developed by adding a sulfamoyl group to the estrone backbone. acs.orgnih.gov EMATE proved to be an exceptionally potent, orally active, and irreversible inhibitor of STS. acs.orgnih.gov In studies using intact MCF-7 breast cancer cells, EMATE demonstrated potent inhibition of estrone sulfatase (E1-STS) activity, with an IC₅₀ value of 65 pM. nih.govnih.gov

However, the inherent estrogenic activity of EMATE, due to its steroidal structure, was a significant drawback. nih.gov This spurred the development of non-steroidal inhibitors to avoid estrogenic side effects. nih.govtandfonline.com A key breakthrough was the creation of coumarin-based sulfamates, most notably 4-methylcoumarin-7-O-sulfamate (COUMATE) . nih.govnih.gov While less potent than EMATE, COUMATE effectively inhibits STS activity without being estrogenic. nih.govnih.gov For instance, at a concentration of 10 µM, COUMATE inhibits E1-STS activity by over 90% in placental microsomes. nih.gov

Further refinement of the non-steroidal scaffold led to tricyclic coumarin (B35378) sulfamates, such as 667COUMATE (also known as Irosustat), which exhibited even greater potency than the original COUMATE and was selected for clinical development. nih.govnih.gov

| Inhibitor | Type | Potency (IC₅₀) | Cell/Tissue Model |

| EMATE | Steroidal | 65 pM | Intact MCF-7 Cells |

| COUMATE | Non-steroidal | ~380 nM | Intact MCF-7 Cells |

| 3,4-dimethylcoumarin 3-O-sulfamate | Non-steroidal | 30 nM | Intact MCF-7 Cells |

| 667COUMATE (Irosustat) | Non-steroidal | 8 nM | Placental Microsomes |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for key STS inhibitors, demonstrating the high potency achieved in both steroidal and non-steroidal classes. Data sourced from nih.govnih.govnih.gov.

Sulfamate-based inhibitors like EMATE and COUMATE function as active site-directed, irreversible inhibitors. acs.orgnih.govnih.gov This means they are recognized by the enzyme and bind to its active site, similar to the natural substrate, estrone 3-sulfate. acs.orgbohrium.com Once bound, the inhibitor undergoes a catalytic process that results in the permanent inactivation of the enzyme. acs.org

The proposed mechanism involves the irreversible sulfamoylation of a key residue within the enzyme's active site. acs.orgbohrium.com The STS enzyme contains a unique catalytic residue, Cα-formylglycine (FGly), which is crucial for its hydrolytic activity. oup.comnih.gov It is thought that the sulfamate group of the inhibitor is transferred to this or another nucleophilic residue in the active site. oup.com This covalent modification forms a stable "dead-end" product, rendering the enzyme permanently non-functional. oup.comnih.gov Evidence for this active site-directed mechanism includes:

Time- and concentration-dependent inhibition: The degree of inactivation increases with both the duration of exposure and the concentration of the inhibitor. acs.orgnih.gov

Protection by substrate: The presence of the natural substrate, estrone sulfate, protects the enzyme from being inactivated by EMATE, confirming they compete for the same active site. acs.orgbohrium.com

Irreversibility: Extensive washing or dialysis after treatment with the inhibitor does not restore enzyme activity. acs.orgnih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and properties of STS inhibitors. These studies have revealed several key structural requirements for effective inhibition.

For steroidal inhibitors based on the estradiol (B170435) scaffold, modifications at the C17α position have shown that hydrophobicity is a crucial factor for potent inhibition. acs.orgacs.org However, this is balanced by steric hindrance; excessively long and flexible side chains can prevent the inhibitor from fitting properly into the enzyme's catalytic site, thereby reducing its inhibitory capacity. acs.orgacs.org For instance, in one series, an octyl group at the 17α position provided the best balance of hydrophobicity and size. acs.org

For non-steroidal inhibitors and other mimics, the following principles have been established:

The Sulfamate Moiety: The aryl sulfamate group is the essential pharmacophore responsible for the irreversible, active-site-directed inhibition. nih.gov

Hydrophobicity: Lipophilicity is a dominant factor. acs.org Simple non-steroidal structures can be effective inhibitors provided they are sufficiently lipophilic to partition into the nonpolar environment of the active site. acs.org

Core Scaffold: The primary requirement for the core structure is its ability to correctly position the sulfamate group to mimic the steroid C3 sulfonate group. nih.gov This has allowed for the design of diverse scaffolds, from coumarins to tetralones and indanones. nih.gov

| Structural Feature | Impact on Inhibitory Activity | Rationale |

| Aryl Sulfamate Group | Essential | Acts as the pharmacophore for irreversible sulfamoylation of the active site. |

| Increased Hydrophobicity | Generally Increases Potency | Enhances partitioning into the nonpolar active site of the enzyme. |

| Large/Bulky Substituents | Can Decrease Potency | May cause steric hindrance, preventing an optimal fit within the catalytic site. |

| Negatively Charged Group | Favorable | Mimics the charge of the natural sulfate substrate, aiding in binding. |

This table summarizes key findings from structure-activity relationship (SAR) studies on STS inhibitors. Data sourced from nih.govacs.orgacs.orgacs.orgnih.gov.

To better understand how inhibitors interact with the STS enzyme at a molecular level, computational techniques such as homology modeling and molecular docking have been employed. acs.orgissaasphil.org Since obtaining an experimental crystal structure of the membrane-bound STS with an inhibitor bound can be challenging, homology modeling is used to build a three-dimensional model of the enzyme based on its amino acid sequence and the known structures of related proteins. acs.orgissaasphil.org

These models have been instrumental in visualizing the enzyme's active site and predicting how inhibitors bind. acs.org Docking studies with these models have successfully positioned known inhibitors, like estrone-3-sulfate mimics, within the putative catalytic region. acs.org This has helped to identify key amino acid residues that likely interact with the inhibitors, including His136, His290, Lys134, and Lys368, which are located near the catalytic formylglycine residue. acs.org Such computational approaches are valuable tools for rational drug design, allowing researchers to predict the binding modes of new potential inhibitors and refine their structures to improve potency and selectivity before undertaking chemical synthesis. nih.gov

Estrogen Sulfotransferase (SULT) Modulation Research

Working in opposition to STS is estrogen sulfotransferase (SULT1E1), the enzyme that catalyzes the sulfation of estrone and estradiol, converting them into their inactive, water-soluble sulfate conjugates like estrone 3-sulfate. nih.govnih.gov High SULT1E1 activity can therefore reduce the levels of active estrogens in a tissue. nih.gov

The activity of SULT1E1 is not constant and is influenced by several factors, which can modulate the local estrogen environment.

Substrate Concentration: SULT1E1 exhibits very high affinity for both estrone (E1) and estradiol (E2). mdpi.com Due to this high affinity, the enzyme can experience substrate inhibition at increasing concentrations of E1 and E2. mdpi.com

Hormonal Regulation: The expression and activity of SULT1E1 are subject to hormonal control. In Leydig cells, its expression is regulated by luteinizing hormone and androgens. capes.gov.br In endometrial cells, progestins can induce SULT1E1 expression. mdpi.com

Transcriptional Regulation: The gene for SULT1E1 can be regulated by nuclear hormone receptors. nih.gov For example, glucocorticoids such as dexamethasone (B1670325) have been shown to increase the expression of SULT1E1, thereby enhancing the inactivation of estrogens and inhibiting estrogen-stimulated cell proliferation. nih.gov

Tissue-Specific Expression: The expression of SULT enzymes varies significantly among different tissue types and can be influenced by developmental stage and hormonal status. nih.govnih.gov For example, SULT1E1 is specifically expressed during the secretory phase of the menstrual cycle in the human endometrium. mdpi.com

Research into Transporter Inhibitors

The cellular uptake of E1S is facilitated by members of the Organic Anion Transporting Polypeptide (OATP) superfamily and the Sodium-Dependent Organic Anion Transporter (SOAT). nih.govwikipedia.org Because hydrophilic sulfated steroids like E1S cannot readily diffuse across cell membranes, these transporters are essential for their entry into target cells. wikipedia.org Consequently, inhibiting these transport systems offers a therapeutic strategy to limit the intracellular availability of precursors for potent estrogens, thereby suppressing the proliferation of hormone-dependent cancer cells. wikipedia.orgnih.govsigmaaldrich.com

Organic Anion Transporting Polypeptides (OATPs) are a key family of uptake transporters responsible for the cellular influx of a wide range of compounds, including E1S. nih.gov Research has identified several compounds that can inhibit OATP-mediated transport of E1S. Bromosulfophthalein (BSP), a diagnostic agent, is a well-characterized inhibitor of OATP activity. nih.govfrontiersin.org

Studies in colorectal cancer cell lines (Colo205, Caco2, HCT116, and HT29) demonstrated that BSP significantly inhibits the transport of E1S. frontiersin.org In these cell lines, which express OATP4A1 and OATP2B1, the presence of 1 µM BSP markedly reduced the uptake of radiolabeled E1S over a 30-minute period. frontiersin.org This suggests that blocking OATP transporters can effectively limit the amount of E1S entering cancer cells.

The nature of inhibition can be complex and substrate-dependent. In studies using cells engineered to express OATP1B1, BSP was found to inhibit E1S uptake in a competitive manner. nih.gov However, the same study revealed that BSP noncompetitively inhibited the uptake of another OATP1B1 substrate, estradiol-17β-glucuronide (E₂G). nih.gov This highlights the intricate nature of substrate-inhibitor interactions at the transporter's binding sites. The inhibitory potency of various compounds can also differ depending on the OATP substrate used for the assay. For example, the IC₅₀ values for several compounds, including rifampin and cyclosporin (B1163) A, varied significantly when tested against the uptake of E1S versus E₂G. nih.gov

Estrone 3-sulfate itself can act as an inhibitor of certain OATP isoforms. It is a potent and selective inhibitor of OATP1B1, with a reported IC₅₀ value of 0.06 µM, compared to its much weaker inhibition of OATP1B3, which has an IC₅₀ of 19.3 µM. caymanchem.com

| Cell Line | E1S Uptake (30 min, pmol/mg) | E1S Uptake with BSP (1 µM) | Significance |

|---|---|---|---|

| Colo205 | 89.41 ± 16.80 | Significantly Inhibited | p < 0.001 |

| Caco2 | 61.78 ± 10.80 | Significantly Inhibited | p < 0.001 |

| HCT116 | 16.73 ± 6.80 | Significantly Inhibited | p < 0.001 |

| HT29 | 34.59 ± 5.63 | Significantly Inhibited | p < 0.001 |

Data derived from a study on E1S transport in colorectal cancer cell lines. frontiersin.org

The Sodium-Dependent Organic Anion Transporter (SOAT), also known as SLC10A6, has been identified as another key transporter for E1S, particularly in breast cancer. wikipedia.orgnih.gov Research has demonstrated that inhibiting SOAT-mediated uptake of E1S can have significant anti-proliferative effects. nih.gov

In a study using T47D breast cancer cells engineered to stably express SOAT, the cells became significantly more sensitive to E1S-stimulated proliferation. The half-maximal effective concentration (EC₅₀) for E1S was 2.2 nM in SOAT-expressing cells, a tenfold lower concentration compared to control cells (EC₅₀ of 21.7 nM). nih.gov This E1S-stimulated proliferation was effectively blocked by 4-sulfooxymethylpyrene, a known SOAT inhibitor. This finding establishes that the transport of E1S via SOAT is a critical step for its proliferative effects in these cells and validates SOAT as a therapeutic target. nih.gov

| Cell Line | EC₅₀ of Estrone 3-sulfate (E1S) |

|---|---|

| T47D Control Cells | 21.7 nM |

| SOAT-T47D Cells | 2.2 nM |

Data from a study on T47D breast cancer cells showing increased sensitivity to E1S upon SOAT expression. nih.gov

Research into transporter inhibitors has profound implications for understanding and controlling cellular steroid availability. The uptake of sulfated steroids like E1S from circulation is a rate-limiting step for their intracellular metabolism. nih.govfrontiersin.org Once inside the cell, E1S is hydrolyzed by steroid sulfatase to estrone, which can then be converted to the potent estrogen, estradiol. wikipedia.orgnih.gov By blocking the transporters (OATPs and SOAT), inhibitors effectively reduce the intracellular pool of E1S, thereby limiting the production of active estrogens that can drive hormone-dependent processes like tumor growth. nih.govnih.gov

The study of transporter inhibitors helps to elucidate the specific pathways that contribute to intracellular steroid levels in different tissues and disease states. For instance, the expression of OATPs and SOAT is often altered in cancer cells compared to normal tissue, which can lead to higher concentrations of E1S within tumors. nih.gov This makes transporter inhibition a targeted strategy. The ability of inhibitors like bromosulfophthalein and 4-sulfooxymethylpyrene to block E1S uptake and its subsequent effects confirms the crucial role of these transporters in mediating steroid action. nih.govfrontiersin.org This line of research underscores that cellular steroid levels are not merely a function of passive diffusion but are actively regulated by transport proteins, which can be modulated pharmacologically to alter steroid signaling. nih.govnih.gov

V. Advanced Analytical Methodologies for Estrone 3 Sulfate Sodium Salt Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone for the analysis of steroid hormones, including estrone (B1671321) 3-sulfate. This technique offers superior specificity and sensitivity compared to traditional immunoassays, which can be hampered by cross-reactivity. nih.govuliege.be LC-MS methods allow for the direct and simultaneous measurement of multiple analytes in a single run, providing a comprehensive profile of steroid hormones. researchgate.net

The development of robust LC-MS methods for the simultaneous quantification of estrone 3-sulfate alongside other steroid hormones like progesterone, estrone, and estradiol (B170435) has been a significant advancement. nih.govresearchgate.net These methods are meticulously validated to ensure high specificity, accuracy, and sensitivity. nih.gov Validation typically follows established guidelines, assessing parameters such as precision, accuracy, linearity, and the limits of detection and quantification. fda.gov

One such validated method involves a triple quadrupole mass spectrometer operating in multiple reaction monitoring mode, which enhances the specificity of detection. nih.govuliege.be For instance, a method was developed to quantify estrone 3-sulfate, progesterone, estrone, and estradiol in serum with lower limits of quantification established at 0.5 ng/mL for estrone 3-sulfate, 0.1 ng/mL for progesterone, and 2 pg/mL for both estrone and estradiol. uliege.be The validation of these methods demonstrates excellent performance, with intra- and inter-day precision and accuracy values falling within acceptable ranges. uliege.be

Below is an interactive data table summarizing the validation parameters for an LC-MS method for the simultaneous quantification of several steroid hormones.

| Analyte | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| Estrone 3-sulfate (E3S) | 0.5 ng/mL | 1.5 - 10.6 | 9.8 | 9.6 | 9.6 |

| Progesterone (PRO) | 0.1 ng/mL | 1.2 - 5.8 | 6.0 | 3.4 | 3.4 |

| Estrone (E1) | 2 pg/mL | 2.2 - 9.3 | 11.7 | 6.0 | 6.0 |

| Estradiol (E2) | 2 pg/mL | 2.6 - 14.2 | 5.4 | 0.1 | 0.1 |

Data derived from a study on the simultaneous quantification of steroid hormones in serum. uliege.be

Effective sample preparation is a critical step in LC-MS analysis to remove interfering substances from the biological matrix and to concentrate the analyte of interest. researchgate.net Common techniques for estrone 3-sulfate include protein precipitation, liquid-liquid extraction, and solid-phase extraction. researchgate.net A straightforward and widely used method involves simple protein precipitation with acetonitrile. uliege.betandfonline.com

To enhance the sensitivity of the LC-MS analysis, particularly for low-concentration estrogens, a derivatization step is often employed. nih.gov Derivatization modifies the analyte to improve its ionization efficiency. nih.gov Dansyl chloride is a common derivatizing agent used for estrogens, including estrone 3-sulfate. nih.govresearchgate.net This process significantly improves the signal response in the mass spectrometer, allowing for the detection of very low concentrations of the hormone. nih.gov The use of deuterated internal standards is also a common practice to ensure the accuracy of quantification by correcting for any analyte loss during sample preparation and for variations in instrument response. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. nih.gov However, its application to conjugated steroids like estrone 3-sulfate presents challenges because these compounds are not sufficiently volatile or thermally stable for direct GC analysis. nih.gov Traditionally, GC-MS analysis of conjugated steroids requires a deconjugation step, either through enzymatic or chemical hydrolysis, to cleave the sulfate (B86663) or glucuronide group, followed by derivatization of the resulting free steroid. nih.govresearchgate.net

While the conventional approach for GC-MS analysis of conjugated steroids involves deconjugation, research has explored alternative methods. The direct analysis of intact steroid conjugates is generally more suited to LC-MS techniques. nih.gov For GC-MS, the prerequisite of volatility necessitates derivatization. researchgate.net The development of novel derivatization strategies that could potentially allow for the analysis of conjugated steroids without prior deconjugation is an area of ongoing research. However, the common practice remains the cleavage of the conjugate moiety before derivatization. nih.gov Silylation is a frequently used derivatization technique for steroids in GC-MS, which increases their volatility and thermal stability. mdpi.com

Electrochemical and Immunochromatographic Sensing Devices

While LC-MS and GC-MS provide highly accurate and sensitive measurements, they require sophisticated instrumentation and are not suitable for rapid, on-site analysis. frontiersin.org To meet the need for portable and user-friendly detection methods, research has focused on the development of electrochemical and immunochromatographic sensing devices.

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of estrone 3-sulfate. nih.gov One innovative approach involves the use of a carbon paste electrode modified with molecularly imprinted polymers (MIPs). nih.gov These polymers are engineered to have specific recognition sites for the target molecule, in this case, estrone 3-sulfate, providing high selectivity. nih.gov A developed MIP-based electrochemical sensor demonstrated a very low limit of detection of 1.18 × 10⁻¹² M and a wide linear range. nih.gov Such sensors have been successfully applied to detect estrone 3-sulfate in complex samples like pregnant mare urine without extensive pretreatment. nih.gov

Immunochromatographic assays, also known as lateral flow assays, are another platform for developing portable and rapid tests. These devices are user-friendly and can provide results in a short amount of time. rsc.org Competitive enzyme-linked immunosorbent assays (ELISAs) have been developed for the quantitative measurement of estrone 3-sulfate in various biological samples, including serum, plasma, and urine. thermofisher.comarborassays.com These assays utilize specific antibodies to detect the hormone and can achieve high sensitivity. thermofisher.com The development of multiplex immunochromatographic strips allows for the simultaneous detection of multiple hormone metabolites, offering a comprehensive diagnostic tool. rsc.org

The following table summarizes the performance characteristics of a developed electrochemical sensor for estrone 3-sulfate.

| Parameter | Value |

| Linear Detection Range | 4 x 10⁻¹² to 6 x 10⁻⁹ M |

| Limit of Detection (LOD) | 1.18 x 10⁻¹² M |

| Sample Type | Pregnant Mare Urine |

| Pretreatment | None Required |

| Average Recovery | 99.6% to 104.9% |

Data from a study on an electrochemical sensor based on a molecularly imprinted polymer modified carbon paste electrode. nih.gov

Limits of Detection and Sensitivity Optimization in Research Assays

The accurate quantification of estrone 3-sulfate (E1S) in biological matrices is crucial for understanding its physiological and pathological roles. Various analytical methods have been developed, with a significant focus on optimizing sensitivity and achieving low limits of detection (LOD) and quantification (LOQ).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for E1S measurement. One developed LC-MS/MS assay demonstrated the ability to detect E1S concentrations at or below 1 pg/mL, with a low limit of quantification of 7.8 pg/mL. researchgate.net Another method achieved an even lower LOQ of 0.5 ng/mL for E1S in serum. uliege.be For in vitro uptake assays using cell lysates, a sensitive LC-MS/MS method was established with a linearity range of 3-150 nM. fda.gov These low detection limits are critical for studying the effects of E1S at physiologically relevant concentrations. nih.gov

Optimization of sample preparation is a key strategy to enhance sensitivity. Techniques such as liquid-liquid extraction and solid-phase extraction are commonly employed to concentrate the analyte and remove interfering substances from complex biological samples like serum, plasma, urine, and tissue culture media. nih.govarborassays.comthermofisher.comarborassays.com For instance, a method involving simple protein precipitation was sufficient to achieve high sensitivity in an LC-MS/MS assay. researchgate.net

Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs), are also utilized, though they can sometimes lack the specificity of mass spectrometry-based methods, particularly at low concentrations. nih.gov However, commercially available ELISA kits are validated for various sample types, including serum, plasma, urine, dried fecal extracts, and cell culture medium, offering a convenient, though potentially less sensitive, alternative for quantification. thermofisher.comarborassays.com

The choice of analytical method and the optimization of its parameters are dictated by the specific research question and the biological matrix being investigated. The continuous advancements in analytical instrumentation and methodologies are enabling researchers to detect and quantify E1S with increasing precision and sensitivity, facilitating a deeper understanding of its biological significance.

Table 1: Limits of Quantification for Estrone 3-Sulfate in Various Research Assays

| Assay Type | Matrix | Lower Limit of Quantification (LLOQ) |

|---|---|---|

| LC-MS/MS | Serum | 7.8 pg/mL |

| LC-MS/MS | Serum | 0.5 ng/mL |

| LC-MS/MS | Cell Lysate | 3 nM |

Isotopic Labeling Techniques for Metabolic Tracing and Quantification

Isotopic labeling is an indispensable tool in the study of Estrone 3-sulfate (E1S) metabolism, allowing for precise tracing and quantification of the molecule and its metabolic products in complex biological systems. This technique involves replacing one or more atoms of the E1S molecule with their heavier, stable isotopes, most commonly deuterium (B1214612) (²H or D).

The primary application of isotopically labeled E1S is as an internal standard in mass spectrometry-based quantification methods. veeprho.com By adding a known amount of the labeled compound (e.g., Estrone-d4 3-sulfate) to a biological sample, any variations in sample preparation, extraction, and instrument response can be normalized. veeprho.com This greatly improves the accuracy and precision of the quantification of the endogenous, unlabeled E1S. veeprho.com

Tritium (³H), a radioactive isotope of hydrogen, is also used for metabolic tracing. Studies have utilized [³H]estrone-3-sulfate to investigate its uptake, hydrolysis, and conversion to other estrogens in various tissues and cell lines. nih.govnih.govnih.govnih.govnih.govoup.com For example, incubating [³H]E1S with human thrombocyte lysates allowed researchers to track its conversion to [³H]estrone, thereby characterizing the activity of the estrone sulfatase enzyme. nih.gov Similarly, the metabolism of [³H]E1S has been studied in human lung tissue, bone cells, and pancreatic tissue homogenates. nih.govnih.govoup.com

Deuterated estrone 3-sulfate sodium salt, such as Estrone-d4 3-sulfate sodium salt, is a stable isotope-labeled analog of E1S. veeprho.commedchemexpress.com Its key role in research is as an internal standard for analytical and pharmacokinetic studies. veeprho.com The mass difference between the deuterated standard and the endogenous E1S allows for their distinct detection by a mass spectrometer, ensuring reliable and accurate quantification. veeprho.com

This deuterated analog is chemically identical to the unlabeled compound in its biological behavior, making it an ideal tracer. It is used to improve the accuracy of mass spectrometry and liquid chromatography methods for the precise measurement of E1S in biological samples. veeprho.com This is particularly valuable in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research where precise concentration measurements are essential. veeprho.com

Table 2: Applications of Isotopically Labeled Estrone 3-Sulfate in Research

| Isotope | Labeled Compound | Research Application |

|---|---|---|

| Deuterium (²H/D) | Estrone-d4 3-sulfate | Internal standard for quantification by mass spectrometry |

| Tritium (³H) | [³H]Estrone-3-sulfate | Metabolic tracing of uptake and conversion in cells and tissues |

Vi. Conclusion and Future Directions in Estrone 3 Sulfate Sodium Salt Research

Recapitulation of Key Research Findings and Mechanistic Insights

Estrone (B1671321) 3-sulfate (E3S), an endogenous steroid, is the most abundant circulating estrogen in non-pregnant women and men. thermofisher.comrevvity.com While biologically inactive itself, with minimal affinity for estrogen receptors, it serves as a crucial, long-lasting reservoir for the synthesis of active estrogens, primarily estrone and estradiol (B170435). revvity.comwikipedia.orgwikipedia.org The conversion of E3S into biologically active forms is a key mechanistic process, particularly in the context of hormone-dependent tissues and cancers.

The primary mechanism for its action is the "sulfatase pathway." This process begins with the cellular uptake of E3S from circulation, a critical step mediated by specific membrane transporters due to the compound's hydrophilic nature. nih.govfujita-hu.ac.jp Once inside the cell, E3S is hydrolyzed by the enzyme steroid sulfatase (STS), which removes the sulfate (B86663) group to yield estrone. plos.orgnih.govmedchemexpress.com Subsequently, estrone can be converted by 17β-hydroxysteroid dehydrogenase to the potent estrogen, estradiol, which then stimulates estrogen receptors, promoting cellular proliferation in hormone-sensitive cells. plos.orgnih.gov

Research has highlighted the central role of membrane transporters in this pathway. The uptake of E3S is not a passive process but an active, carrier-mediated transport. nih.govplos.org Key transporters identified include members of the Organic Anion Transporting Polypeptide (OATP) family and the Sodium-Dependent Organic Anion Transporter (SOAT, also known as SLC10A6). wikipedia.orgfrontiersin.org Studies using hormone-dependent (MCF-7, T-47D) and hormone-independent (MDA-MB-231) breast cancer cell lines have provided significant insights. Hormone-dependent cells exhibit significantly higher uptake of E3S, which correlates with higher expression of specific transporters like OATP1A2. plos.orgnih.gov Blocking studies, where cells are pre-treated with excess unlabeled E3S, have confirmed that the uptake is a saturable, carrier-mediated process. plos.orgnih.gov

Kinetic studies have further characterized this transport system. In T-47D breast cancer cells, the uptake of E3S demonstrated a single saturable component, underscoring the reliance on a finite number of transporters. nih.govfujita-hu.ac.jp These findings collectively establish that the transport of E3S into target cells is a rate-limiting and essential step for its subsequent conversion into active estrogens that drive the growth of hormone-dependent cancers.

| Xenograft Model | Time Post-Injection (p.i.) | Tumor Uptake (% Injected Dose/g) |

|---|---|---|

| MCF-7 (Hormone-Dependent) | 2 h | 12.9 ± 2.4 |

| 6 h | 13.9 ± 3.1 | |

| 48 h | 11.8 ± 1.4 | |

| MDA-MB-231 (Hormone-Independent) | 2 h | 4.8 ± 1.8 |

| 6 h | 10.4 ± 1.1 | |

| 48 h | 9.4 ± 0.3 |

| Cell Line | Parameter | Value |

|---|---|---|

| T-47D | Km | 7.6 µM |

| Vmax | 172 pmol/mg of protein/min | |

| MCF-7 | Km | 6.5 ± 1.8 µM |

| MDA-MB-231 | Km | 46.9 ± 1.7 µM |

Identification of Knowledge Gaps and Emerging Research Avenues

Despite significant progress, several knowledge gaps remain in the understanding of E3S biology. The complete repertoire of transporters responsible for E3S uptake across various estrogen-sensitive tissues and cancer types has not been fully mapped. While OATPs and SOAT have been identified, the specific contribution and regulation of each transporter isoform in different physiological and pathological states require further investigation. nih.govfrontiersin.org Furthermore, the molecular mechanisms that regulate the expression and functional activity of these transporters in cancer cells are not well understood. A deeper comprehension of these regulatory pathways could unveil new therapeutic targets.

These knowledge gaps pave the way for several emerging research avenues. A primary focus is the development of therapeutic strategies that target E3S transporters. wikipedia.org Specific inhibitors of OATPs and SOAT could potentially block the uptake of E3S into cancer cells, thereby starving them of the precursor for estradiol synthesis and inhibiting tumor growth. frontiersin.org This represents a novel approach to endocrine therapy for hormone-dependent cancers.

Another promising avenue is the use of E3S as a targeting ligand. plos.orgnih.gov Given its preferential uptake by tumors expressing high levels of specific transporters, E3S could be conjugated to imaging agents for improved cancer detection or to cytotoxic drugs for targeted therapy. This strategy could enhance diagnostic accuracy and therapeutic efficacy while minimizing off-target effects. Research is also expanding to investigate the role of E3S and its transporters in other estrogen-related conditions beyond breast cancer, including endometrial cancer, ovarian cancer, and prostate cancer. wikipedia.org Additionally, the finding that some E3S transporters exhibit pH-sensitive activity opens up research into how the acidic tumor microenvironment might influence E3S uptake and estrogen signaling.

Potential for Novel Research Tool Development and Methodological Advancements

Advancements in E3S research are closely linked to the development of sophisticated research tools and methods. There is a clear need for more potent and selective inhibitors for individual OATP and SOAT transporter isoforms. Such compounds would be invaluable as research tools to dissect the specific roles of each transporter in E3S uptake and to validate them as drug targets. The generation of novel in vitro and in vivo models, such as cell lines with CRISPR-mediated knockout of specific transporters or transgenic animal models, will be instrumental in studying the functional consequences of transporter activity.

Methodologically, the field has seen a significant shift from traditional immunoassays to more robust and specific techniques. nih.govuliege.be While methods like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have been used, they can suffer from a lack of specificity, leading to unreliable and variable results. uliege.be

The development and validation of liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods have been a major advancement. nih.govuliege.befda.govfda.gov These techniques offer high specificity, accuracy, and sensitivity, allowing for the precise quantification of E3S and its metabolites, often simultaneously with other steroid hormones, in complex biological matrices like serum and cell lysates. nih.govuliege.befda.gov The use of stable isotope-labeled internal standards, such as Estrone sulfate-d5, further enhances the accuracy of mass spectrometry-based quantification. medchemexpress.com These advanced analytical methods are now considered the gold standard, enabling more reliable data for both clinical and preclinical research. Concurrently, the development of high-throughput screening assays using transporter-transfected cell lines is accelerating the discovery of new molecules that interact with E3S transport pathways. frontiersin.orgfda.govcaymanchem.com

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Immunoassays (RIA, ELISA) | Competitive binding to a specific antibody | High throughput, relatively low cost | Lack of specificity, cross-reactivity, high inter-assay variability nih.govuliege.be |

| LC-MS/MS | Chromatographic separation followed by mass-based detection | High specificity, accuracy, and sensitivity; allows simultaneous quantification of multiple analytes nih.govuliege.befda.gov | Higher cost, requires specialized equipment and expertise |

Q & A

Q. What is the chemical structure of estrone 3-sulfate sodium salt, and how does its synthesis impact experimental reproducibility?

this compound (C₁₈H₂₁NaO₅S; MW 372.41) consists of estrone conjugated to a sulfate group at the 3-position, with a sodium counterion. Its synthesis typically involves sulfation of estrone using sulfur trioxide complexes, followed by sodium salt purification. Methodological consistency is critical due to variations in salt forms (sodium, ammonium, potassium) affecting solubility and bioactivity. For example, potassium salts may exhibit different solubility profiles in cell-based assays compared to sodium salts, influencing uptake kinetics .

Q. How is this compound utilized as an internal standard in mass spectrometry-based assays?

Deuterated analogs (e.g., estrone-2,4,16,16-d₄ 3-sulfate sodium salt) are synthesized for stable isotope dilution analysis (SIDA). These labeled standards compensate for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS), improving quantification accuracy of endogenous estrogen metabolites in biological samples . Preparation involves spiking known concentrations into plasma or tissue homogenates, followed by solid-phase extraction and chromatographic separation.

Q. What role does this compound play in estrogen metabolism and sulfotransferase (SULT) activity studies?

Estrone 3-sulfate serves as a substrate for sulfotransferases (e.g., SULT1E1) and a reservoir for bioactive estrogens via hydrolysis by steroid sulfatase (STS). In vitro assays often use human liver cytosolic fractions or recombinant SULT isoforms to measure sulfation kinetics (Km, Vmax). For STS activity, radiolabeled [³H]-estrone 3-sulfate is incubated with tissue lysates, and liberated estrone is quantified via scintillation counting .

Advanced Research Questions

Q. How can researchers design experiments to assess OATP2B1-mediated drug interactions using this compound?

Experimental Design :

- Cell Model : MDCKII-OATP2B1-transfected cells are cultured to confluence in 24-well plates .

- Uptake Assay : Cells are incubated with 1 μM [³H]-estrone 3-sulfate (radiolabeled + unlabeled) and test inhibitors (e.g., citrus flavonoids). Net OATP2B1-mediated uptake is calculated by subtracting background uptake in parental cells.

- IC₅₀ Determination : Data are fitted to an inhibitory Emax model using Phoenix WinNonlin®. For example, bergamottin (a grapefruit juice component) shows IC₅₀ values <10 μM, indicating potent OATP2B1 inhibition .

Q. What methodological considerations are critical when analyzing environmental degradation of conjugated estrogens like this compound?

Composting Studies :

- Extraction : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is used to isolate estrone 3-sulfate from compost matrices .

- Quantification : LC-MS/MS with electrospray ionization (ESI-) detects degradation products (e.g., free estrone). Key parameters:

- Column : C18 with 2.1 mm ID, 1.7 μm particles.

- Mobile Phase : 0.1% formic acid in water/acetonitrile gradient.

- Degradation Kinetics : Half-lives (t₁/₂) vary with microbial activity; aerobic conditions accelerate sulfate cleavage compared to anaerobic environments .

Q. How do isotopic variants of this compound enhance pharmacokinetic studies?

Deuterated (e.g., [²H₅], [¹³C₆]) or tritiated ([³H]) forms enable:

- Tracer Studies : Radiolabeled estrone 3-sulfate (54.3 Ci/mmol) is used to measure hepatic uptake and biliary excretion in perfused rat liver models .

- Metabolic Flux Analysis : Stable isotopes differentiate endogenous vs. exogenous estrogen pools in hormone replacement therapy (HRT) studies. For example, [²H₄]-estrone 3-sulfate administered to postmenopausal women allows precise tracking of STS-mediated activation to estrone .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound bioactivity across studies?

- Salt Form Variability : Sodium vs. ammonium salts (e.g., [³H]-estrone 3-sulfate ammonium salt in Perkin Elmer kits) may differ in solubility, affecting cellular uptake rates. Always standardize salt forms within a study .

- Enzyme Source : Recombinant STS vs. tissue lysates show varying hydrolysis efficiencies. Validate activity with control substrates (e.g., dehydroepiandrosterone sulfate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.